molecular formula C8H9NO3S B2886702 3-formyl-N-methylbenzenesulfonamide CAS No. 132390-65-9

3-formyl-N-methylbenzenesulfonamide

Cat. No.: B2886702
CAS No.: 132390-65-9
M. Wt: 199.22
InChI Key: IQXJQOJOROLRPX-UHFFFAOYSA-N
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Description

3-Formyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a formyl group (–CHO) attached to a benzene ring, which is further substituted with a methyl group (–CH3) and a sulfonamide group (–SO2NH2)

Scientific Research Applications

3-Formyl-N-methylbenzenesulfonamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “N-Methylbenzenesulfonamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .

Future Directions

While specific future directions for “3-formyl-N-methylbenzenesulfonamide” are not mentioned in the search results, research on sulfonamide compounds continues to be a field of interest . For instance, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism presents potential future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-N-methylbenzenesulfonamide typically involves the formylation of N-methylbenzenesulfonamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of solid acid catalysts, such as sulfonated rice husk ash, has been explored to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-carboxy-N-methylbenzenesulfonamide.

    Reduction: 3-hydroxymethyl-N-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-formyl-N-methylbenzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

    N-methylbenzenesulfonamide: Lacks the formyl group, making it less reactive in certain synthetic applications.

    3-formylbenzenesulfonamide: Lacks the methyl group, which can influence its solubility and reactivity.

    N-formylbenzenesulfonamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: 3-Formyl-N-methylbenzenesulfonamide is unique due to the presence of both the formyl and methyl groups, which provide distinct reactivity and solubility characteristics. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-formyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXJQOJOROLRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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